Murepavadin

Overview

Description

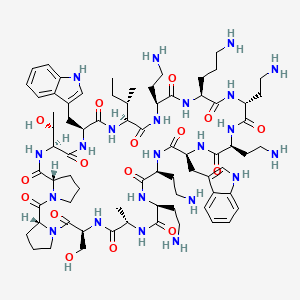

Murepavadin, also known as POL7080, is a Pseudomonas-specific peptidomimetic antibiotic . It is a synthetic cyclic beta hairpin peptidomimetic based on the cationic antimicrobial peptide protegrin I (PG-1) and the first example of an outer membrane protein-targeting antibiotic class with a novel, nonlytic mechanism of action . It is highly active and selective against the protein transporter LptD of Pseudomonas aeruginosa .

Synthesis Analysis

Murepavadin can be synthesized using an efficient epimerization-free approach for the Fmoc-based synthesis. This involves intramolecular native chemical ligation in combination with a concomitant desulfurization reaction . This approach allows for the production of bioactive Murepavadin in good yield in two steps .Molecular Structure Analysis

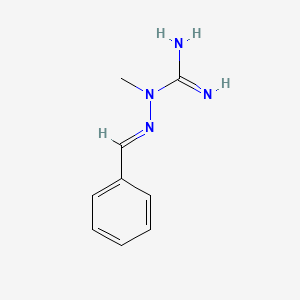

Murepavadin has a complex molecular structure with the IUPAC name (5aR,11S,14S,17S,20S,23S,26S,29R,32S,35S,38S,41S,44S,46aS)-17,20,26,29,35-Pentakis (2-aminoethyl)-32- (3-aminopropyl)-38- [ (2S)-2-butanyl]-44- [ (1R)-1-hydroxyethyl]-11- (hydroxymethyl)-23,41-bis (1H-indol-3 -ylmethyl)-14-methyltriacontahydro-1H,5H-dipyrrolo [1,2-a:1’,2’-d] [1,4,7,10,13,16,19,22,25,28,31,34,37,40]tetradecaazacyclodotetracontine-5,10,13,16,19,22,25,28,31,34,37,40,43,46 (46aH)-tetradecone . Its molecular formula is C73H112N22O16 .Chemical Reactions Analysis

Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa . Proteomic analyses revealed the alteration of protein composition in bacterial inner and outer membranes following murepavadin treatment .Physical And Chemical Properties Analysis

Murepavadin has a molecular weight of 1553.8 g/mol . It is under investigation in clinical trial NCT02110459 for Pharmacokinetics and Safety of POL7080 in Patients With Renal Impairment .Scientific Research Applications

Antibiotic Development

Murepavadin is being developed as an inhalation therapy for treating Pseudomonas aeruginosa respiratory infections in people with cystic fibrosis (CF) . It specifically targets the LptD protein in P. aeruginosa , causing alterations in the outer membrane. Its potential as a novel antibiotic makes it crucial in the fight against antimicrobial resistance.

Peptide Synthesis Optimization

The synthesis of murepavadin involves optimizing preparative protocols and scale-up processes. Researchers have explored novel activation reagents, such as OxymaPure® and Oxy-B, to improve yields and purities . These advancements enhance the efficiency of murepavadin production.

Solid-Phase Synthesis

Murepavadin is synthesized using solid-phase techniques. Understanding the proper chromatographic conditions is essential for characterizing peptide crudes accurately . Solid-phase synthesis allows efficient assembly of the cyclic peptide backbone.

Antibacterial Activity

Murepavadin exhibits potent antibacterial activity against a broad panel of multi-drug-resistant P. aeruginosa strains . Its effectiveness is reflected in minimal inhibitory concentration (MIC) values, even in highly resistant strains. The chiral integrity of the molecule is preserved throughout the synthetic procedure.

Combination Therapies

Researchers explore combining murepavadin with other antibiotics. For instance, it induces envelope stress response and enhances the killing efficacy of beta-lactam antibiotics by impairing the outer membrane integrity of P. aeruginosa . Such synergistic effects may improve treatment outcomes.

Host Defense Peptide Mimetic

Murepavadin, also known as POL7080, mimics host defense peptides (HDPs). It activates Ca^2+ mobilization, degranulation, and cytokine production in human mast cells expressing MRGPRX2 . This property highlights its potential as an immune-modulating therapeutic agent.

Mechanism of Action

Target of Action

Murepavadin, also known as POL7080, is a Pseudomonas-specific peptidomimetic antibiotic . It is highly active and selective against the protein transporter LptD of Pseudomonas aeruginosa . LptD is an outer membrane protein involved in lipopolysaccharide biogenesis in Gram-negative bacteria . By targeting LptD, Murepavadin disrupts the normal functioning of these bacteria.

Mode of Action

Murepavadin functions through a novel mechanism of action by binding to the lipopolysaccharide transport protein D (LptD), an outer membrane protein involved in lipopolysaccharide biogenesis in Gram-negative bacteria . This interaction inhibits the insertion of lipopolysaccharides into the outer membrane , causing outer membrane alterations .

Biochemical Pathways

Murepavadin induces an envelope stress response in Pseudomonas aeruginosa . It enhances the killing efficacies of beta-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa . Additionally, it has been found to activate human mast cells via MRGPRX2 and murine mast cells via MrgprB2 .

Pharmacokinetics

The pharmacokinetics of Murepavadin were assessed in blood samples and in epithelial lining fluid (ELF) obtained by bronchoalveolar lavage . Analyses of the preliminary, blinded data from this study showed that Murepavadin was well tolerated at all dose levels .

Result of Action

Murepavadin’s action results in the disruption of the outer membrane integrity of Pseudomonas aeruginosa . This disruption enhances the killing efficacies of beta-lactam antibiotics . In addition to its direct activity against Pseudomonas aeruginosa, Murepavadin may contribute to bacterial clearance and promote wound healing by harnessing mast cell’s immunomodulatory property via the activation of MRGPRX2 .

Action Environment

Murepavadin is being developed as an inhalation therapy for the treatment of Pseudomonas aeruginosa respiratory infection in people with cystic fibrosis (CF) . The presence of Pseudomonas aeruginosa in the airway is associated with an acceleration of pulmonary disease progression and increased morbidity and mortality . The effect of artificial sputum and lung surfactant on in vitro activity was also measured . Essential agreement was >90% when determining in vitro activity with artificial sputum or lung surfactant .

properties

IUPAC Name |

(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDRXGOBXZLKHZ-NZUANIILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H112N22O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1553.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Murepavadin | |

CAS RN |

944252-63-5 | |

| Record name | Murepavadin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murepavadin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 944252-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUREPAVADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is Murepavadin and what makes it a promising antibiotic candidate?

A1: Murepavadin, formerly known as POL7080, is a peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa. It represents a novel class of outer membrane protein-targeting antibiotics (OMPTA). [, , ] Unlike traditional antibiotics that often target intracellular processes, Murepavadin exerts its bactericidal activity by disrupting the outer membrane of P. aeruginosa, a mechanism that is less prone to developing resistance. [, ]

Q2: How does Murepavadin interact with its target and what are the downstream effects of this interaction?

A2: Murepavadin specifically binds to Lipopolysaccharide transport protein D (LptD), an essential component of the lipopolysaccharide (LPS) transport machinery in the outer membrane of P. aeruginosa. [, , , ] This binding disrupts the transport of LPS to the outer leaflet of the outer membrane, impairing its integrity. [, , ] This disruption ultimately leads to bacterial cell death. [, , ]

Q3: Does the interaction of Murepavadin with LptD have any other effects besides disrupting LPS transport?

A3: Yes, Murepavadin's interaction with LptD has been shown to induce an envelope stress response in P. aeruginosa. [] This response involves the upregulation of the antisigma factor MucA and the sigma E factor gene algU, along with the alginate synthesis gene algD. [] This suggests the bacteria attempt to counteract the outer membrane disruption caused by Murepavadin.

Q4: Can you explain how Murepavadin enhances the activity of other antibiotics?

A4: Murepavadin's disruption of the outer membrane increases its permeability. [, ] This allows for increased influx of other antibiotics, such as β-lactams and aminoglycosides, thereby enhancing their bactericidal effects. [, ]

Q5: What is known about the stability of Murepavadin?

A6: While specific degradation pathways aren't detailed, research indicates Murepavadin demonstrates stability in various biologically relevant environments. One study mentions that Murepavadin's structure, being a lipidated host defense peptide mimetic, grants it high stability compared to natural host defense peptides. [] This characteristic is crucial for its potential as a therapeutic agent.

Q6: What is the pharmacokinetic profile of Murepavadin?

A7: Studies in healthy subjects demonstrate that Murepavadin exhibits dose-proportional and linear pharmacokinetics after intravenous administration. [] The elimination of Murepavadin is affected by renal function, necessitating dose adjustments in patients with renal impairment. [] Further research has explored the pharmacokinetics of Murepavadin in mouse models of lung infection, demonstrating its ability to reach the epithelial lining fluid (ELF). []

Q7: What is the pharmacodynamic profile of Murepavadin?

A8: Pharmacodynamic studies in neutropenic mouse models reveal that the area under the concentration-time curve for the unbound fraction of Murepavadin (fAUC) to MIC ratio correlates best with efficacy. [] This emphasizes the importance of unbound drug concentrations for its activity.

Q8: What is the in vitro and in vivo efficacy of Murepavadin against P. aeruginosa?

A9: Murepavadin exhibits potent in vitro activity against a broad range of P. aeruginosa isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , ] It also shows efficacy in preclinical animal models of P. aeruginosa infection, including pneumonia. [, , , ] Notably, Murepavadin demonstrates promising activity against P. aeruginosa biofilms, a significant challenge in chronic infections, in both open and closed systems. []

Q9: What are the known mechanisms of resistance to Murepavadin?

A10: Although Murepavadin is less susceptible to conventional resistance mechanisms, studies have identified mutations in genes involved in LPS biosynthesis (lpxL1, lpxL2, lpxT), transport (bamA, lptD, msbA), and two-component systems (pmrB, cbrA) that can lead to decreased susceptibility. [, ] Notably, these mutations often result in a relatively small decrease in susceptibility compared to other antibiotics. [, ]

Q10: Is there any cross-resistance between Murepavadin and other antibiotics?

A11: While Murepavadin maintains activity against many colistin-resistant strains, some studies suggest a potential for cross-resistance. Specific amino acid substitutions in histidine kinase PmrB were found to reduce susceptibility to Murepavadin, colistin, and tobramycin. [] This highlights the need for careful surveillance and further research into potential cross-resistance as Murepavadin progresses through clinical development.

Q11: What is the safety profile of Murepavadin?

A12: While initial studies in healthy subjects indicated that Murepavadin was well-tolerated, later phase III clinical trials unfortunately revealed toxicity concerns. [, , ] The specifics of this toxicity are not detailed in these papers but highlight the importance of continued investigation into its safety profile.

Q12: What drug delivery strategies are being explored for Murepavadin?

A13: Given its potential for treating respiratory infections, inhalation is being investigated as a delivery route for Murepavadin. This is particularly relevant for cystic fibrosis patients where direct delivery to the lungs could improve efficacy and potentially reduce systemic side effects. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}azepane](/img/structure/B1661652.png)

![Naphthalene, 1-[(6-bromohexyl)oxy]-](/img/structure/B1661658.png)

![Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine](/img/structure/B1661659.png)

![6-Bromospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1661674.png)